molecular formula C12H12N2O B12892769 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide CAS No. 33061-44-8

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide

Cat. No.: B12892769
CAS No.: 33061-44-8
M. Wt: 200.24 g/mol
InChI Key: VHAODFHLTRFTFG-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrole ring. The resulting intermediate is then subjected to an amidation reaction with acetamide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets within cells. The pyrrole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 4-(1H-Pyrrol-1-yl)benzoic acid
  • 2-(1H-Pyrrol-1-yl)aniline
  • N-(4-(1H-Pyrrol-1-yl)phenyl)acetamide

Comparison: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to 4-(1H-Pyrrol-1-yl)benzoic acid, it has an acetamide group that enhances its solubility and potential biological activity. Compared to 2-(1H-Pyrrol-1-yl)aniline, it has a phenylacetamide moiety that may contribute to its stability and reactivity .

Properties

CAS No.

33061-44-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C12H12N2O/c13-12(15)9-10-3-5-11(6-4-10)14-7-1-2-8-14/h1-8H,9H2,(H2,13,15)

InChI Key

VHAODFHLTRFTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)N

Origin of Product

United States

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